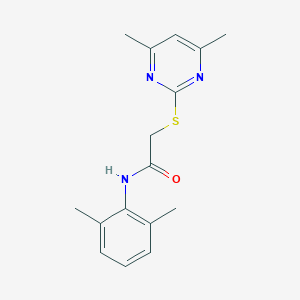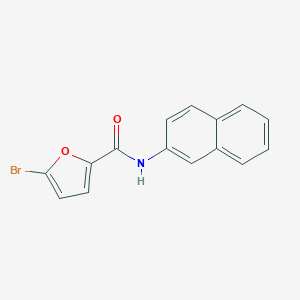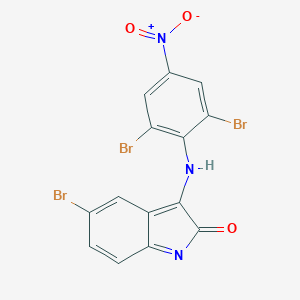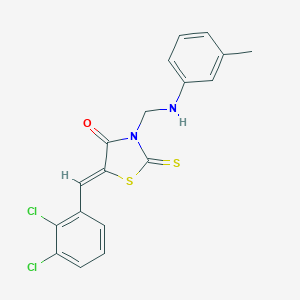
N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide is a chemical compound that belongs to the class of organic compounds known as acetamides. These compounds are characterized by the presence of an acetamide group, which consists of a carbonyl group attached to a nitrogen atom. The compound’s structure includes a phenyl ring substituted with two methyl groups, a pyrimidinyl ring substituted with two methyl groups, and a sulfanyl group linking the two rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide typically involves the following steps:
Formation of the Acetamide Group: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Substitution on the Phenyl and Pyrimidinyl Rings: The methyl groups on the phenyl and pyrimidinyl rings can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could potentially reduce the carbonyl group in the acetamide to an amine.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution on the phenyl or pyrimidinyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving acetamides or sulfanyl groups.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The sulfanyl group may play a role in binding to metal ions or forming disulfide bonds, while the acetamide group could participate in hydrogen bonding or other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,6-dimethylphenyl)acetamide: Lacks the sulfanyl and pyrimidinyl groups.
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide: Lacks the phenyl group.
N-(2,6-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)thio]acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.
Uniqueness
N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide is unique due to the combination of its phenyl, pyrimidinyl, and sulfanyl groups, which may confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
350024-85-0 |
|---|---|
Molekularformel |
C16H19N3OS |
Molekulargewicht |
301.4g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H19N3OS/c1-10-6-5-7-11(2)15(10)19-14(20)9-21-16-17-12(3)8-13(4)18-16/h5-8H,9H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
DAOQMLFNHWKKCM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=CC(=N2)C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=CC(=N2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(6-hydroxy-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methylene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B387317.png)
![(5Z)-5-[(2-methoxy-3-nitrophenyl)methylidene]-2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B387322.png)






![7-[(4-Chloroanilino)carbonyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B387334.png)


![7-chloro-9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B387338.png)
![3-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B387340.png)
![4-(2-chlorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B387342.png)
